molecular formula C21H23N3O2 B1229541 N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(phenylmethyl)propanamide

N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(phenylmethyl)propanamide

Cat. No. B1229541
M. Wt: 349.4 g/mol
InChI Key: XZDCSBQBJZBHKX-UHFFFAOYSA-N
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Description

N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(phenylmethyl)propanamide is a ring assembly and an oxadiazole.

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Antibacterial Activity : Compounds synthesized from N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(phenylmethyl)propanamide have exhibited promising antibacterial properties. For instance, a study highlighted the synthesis of azole derivatives from this compound and their significant antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

  • Antifungal Activity : Derivatives of this compound have shown potential as antifungal agents. Research has demonstrated the synthesis of new heterocyclic compounds from N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(phenylmethyl)propanamide, with some compounds exhibiting significant antifungal activities (Bayrak et al., 2009).

Anticancer Applications

  • Anticancer Agents : Certain derivatives synthesized from this compound have shown potential as anticancer agents. For example, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been evaluated as promising anticancer agents, showcasing strong anticancer activity in comparison to doxorubicin, a reference drug (Rehman et al., 2018).

  • Inhibitors of Urease with Anticancer Potentials : Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, synthesized from N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(phenylmethyl)propanamide, have been identified as potent inhibitors of the urease enzyme and potential anticancer agents. These molecules exhibited good binding energy values in in-silico studies and showed mild cytotoxicity, indicating their potential as valuable therapeutic agents in drug designing programs (Nazir et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition : Derivatives of N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(phenylmethyl)propanamide have also been studied for their corrosion inhibition properties. For instance, 1,3,4-oxadiazole derivatives have been assessed for their ability to inhibit corrosion on mild steel in sulfuric acid, with the studies revealing the formation of a protective layer on the metal surface and suggesting a mixed type behavior of these inhibitors (Ammal et al., 2018).

properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-benzyl-N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C21H23N3O2/c1-3-24(15-17-7-5-4-6-8-17)20(25)14-13-19-22-21(23-26-19)18-11-9-16(2)10-12-18/h4-12H,3,13-15H2,1-2H3

InChI Key

XZDCSBQBJZBHKX-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)C(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)C

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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